

# Technical Guide: 7-Methyl-3-octyne (CAS No. 37050-06-9)

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## Compound of Interest

Compound Name: 7-Methyl-3-octyne

Cat. No.: B1605108

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## Introduction

**7-Methyl-3-octyne** is an internal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond. Alkynes are valuable building blocks in organic synthesis due to the reactivity of the triple bond, which allows for a wide array of chemical transformations.<sup>[1][2]</sup> In the context of medicinal chemistry and drug development, the alkyne functional group is a key structural motif in several therapeutic agents and serves as a versatile handle for bioconjugation and the synthesis of complex molecular architectures.<sup>[3][4]</sup> This document provides a comprehensive technical overview of **7-Methyl-3-octyne**, including its physicochemical properties, a detailed synthesis protocol, and available spectral data.

## Physicochemical Properties

A summary of the key physicochemical properties of **7-Methyl-3-octyne** is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Data for **7-Methyl-3-octyne**

Property	Value	Source(s)
CAS Number	37050-06-9	<a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>16</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	124.22 g/mol	<a href="#">[6]</a>
IUPAC Name	7-methyloct-3-yne	<a href="#">[6]</a>
Boiling Point	148 °C (at 760 mmHg); 87 °C (at 99 mmHg)	<a href="#">[8]</a> <a href="#">[9]</a>
Density	0.76 g/cm <sup>3</sup>	<a href="#">[8]</a> <a href="#">[10]</a>
Refractive Index	1.4280	<a href="#">[8]</a> <a href="#">[10]</a>
Melting Point	-49.99 °C (estimate)	<a href="#">[8]</a> <a href="#">[10]</a>
SMILES	CCC#CCCC(C)C	<a href="#">[6]</a> <a href="#">[11]</a>
InChIKey	ZDXUMWBWHSCWBK-UHFFFAOYSA-N	<a href="#">[6]</a> <a href="#">[11]</a>

## Synthesis of 7-Methyl-3-octyne

The synthesis of **7-Methyl-3-octyne** can be achieved via the alkylation of a terminal alkyne. A plausible and commonly employed method involves the deprotonation of a suitable terminal alkyne to form an acetylide anion, followed by nucleophilic attack on an alkyl halide.

## Experimental Protocol: Synthesis via Alkylation

This protocol describes the synthesis of **7-Methyl-3-octyne** from 1-pentyne and 1-bromo-3-methylbutane.

Materials:

- 1-Pentyne
- 1-Bromo-3-methylbutane
- Sodium amide (NaNH<sub>2</sub>)

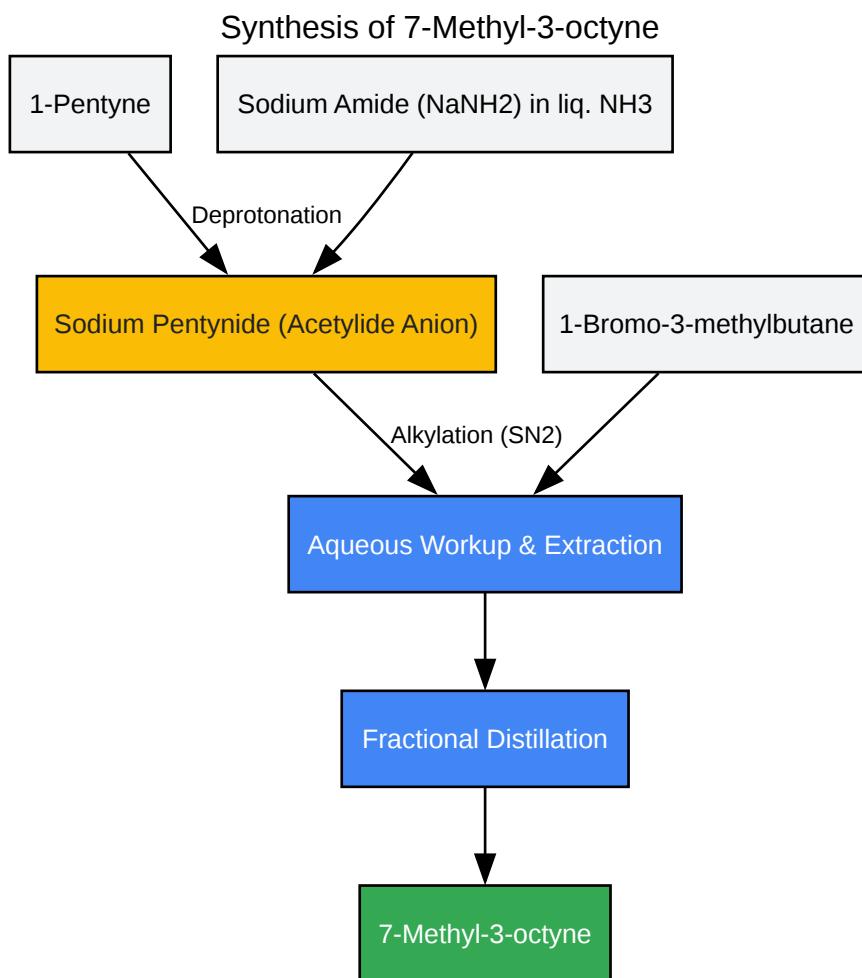
- Anhydrous liquid ammonia
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Procedure:**

- Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, under an inert atmosphere (e.g., nitrogen or argon).
- Cool the flask to -78 °C using a dry ice/acetone bath and condense anhydrous liquid ammonia into the flask.
- Slowly add sodium amide to the liquid ammonia with stirring to form a solution/slurry.
- Add 1-pentyne dropwise to the sodium amide suspension. The formation of the sodium pentynide salt will be observed.
- Allow the reaction to stir for 1-2 hours at -78 °C.
- Add 1-bromo-3-methylbutane dropwise via the dropping funnel. The reaction mixture should be stirred for several hours, allowing the temperature to slowly rise to room temperature overnight as the ammonia evaporates.
- After the ammonia has evaporated, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and add diethyl ether or THF to extract the organic product.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **7-Methyl-3-octyne** by fractional distillation.

Figure 1: Synthesis Workflow for **7-Methyl-3-octyne**



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Caption: A diagram illustrating the synthetic pathway to **7-Methyl-3-octyne**.

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **7-Methyl-3-octyne**.

### Infrared (IR) Spectroscopy

The National Institute of Standards and Technology (NIST) provides an infrared spectrum for **7-Methyl-3-octyne**.<sup>[12]</sup> Key expected absorptions include:

- C-H stretch ( $sp^3$ ): ~2850-3000  $cm^{-1}$
- C≡C stretch: ~2200-2260  $cm^{-1}$  (This peak may be weak for internal alkynes)

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **7-Methyl-3-octyne** is available in the NIST database.<sup>[13]</sup> The molecular ion peak ( $M^+$ ) would be observed at  $m/z = 124$ . The fragmentation pattern would be consistent with the aliphatic alkyne structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While the direct spectral data is not publicly available in the search results, predicted  $^1H$  and  $^{13}C$  NMR chemical shifts are crucial for structural elucidation.

Table 2: Predicted  $^1H$  and  $^{13}C$  NMR Data for **7-Methyl-3-octyne**

Atom Type	Predicted $^1H$ Chemical Shift (ppm)	Predicted $^{13}C$ Chemical Shift (ppm)
CH <sub>3</sub> (terminal ethyl)	~1.0	~14
CH <sub>2</sub> (ethyl)	~2.1	~12
C≡C (alkyne)	-	~80-85
CH <sub>2</sub> (adjacent to alkyne)	~2.1	~20
CH <sub>2</sub> (beta to alkyne)	~1.4	~38
CH (isobutyl)	~1.8	~28
CH <sub>3</sub> (isobutyl)	~0.9	~22

## Biological Activity and Applications in Drug Development

As of the date of this guide, there is no specific information in the public domain detailing the biological activity or direct application of **7-Methyl-3-octyne** in signaling pathways or drug development.

However, the alkyne functional group is of significant interest in medicinal chemistry.<sup>[1]</sup> Internal alkynes can serve as isosteres for other functional groups, influencing the conformation and metabolic stability of a molecule. They are also precursors for a variety of other functionalities through chemical transformations.<sup>[2]</sup> Furthermore, the unique linear geometry of the alkyne can be exploited to design molecules with specific spatial arrangements to interact with biological targets.<sup>[2]</sup> Some of the most potent antitumor drugs, such as the ene-diyynes, feature an alkyne moiety as a "warhead" that generates reactive radical species to damage the DNA of cancer cells.<sup>[3]</sup>

Researchers and drug development professionals may consider **7-Methyl-3-octyne** as a synthetic intermediate or a fragment for incorporation into larger molecules during the drug discovery process. Its utility would lie in leveraging the reactivity of the alkyne for further functionalization or in utilizing its steric and electronic properties to probe interactions with biological targets.

## Conclusion

**7-Methyl-3-octyne** is a well-characterized internal alkyne with established physicochemical properties. Its synthesis is straightforward, relying on fundamental principles of organic chemistry. While direct biological applications have not been reported, its structural features make it a potentially useful building block for the synthesis of more complex molecules in the fields of chemical research and drug development. This guide provides a foundational understanding of this compound for scientific and research applications.

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